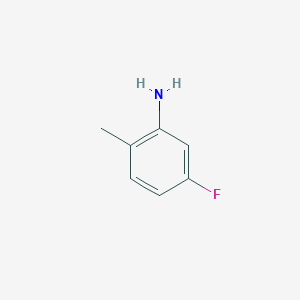

5-Fluoro-2-methylaniline

Beschreibung

Significance and Research Context of Fluorinated Anilines

Fluorinated anilines are a class of compounds that have garnered significant interest in various scientific fields, particularly in medicinal chemistry, agrochemicals, and materials science. cymitquimica.combeilstein-journals.org The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.org This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. mdpi.com

The presence of a fluorine atom can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. beilstein-journals.org For instance, fluorinated anilines are used as precursors in the synthesis of various pharmaceutical compounds. ossila.com In the context of agrochemicals, novel anthranilic diamides containing a fluorinated aniline (B41778) moiety have shown promising insecticidal activity. nih.gov

Furthermore, the study of fluorinated anilines contributes to a deeper understanding of noncovalent interactions, such as hydrogen and halogen bonds, which are crucial in drug-protein complex formation. researchgate.net The aerobic degradation of fluoroanilines is also an area of environmental research, with studies indicating that the rate of biodegradation is influenced by the degree of fluorine substitution. nih.gov

Historical Overview of Research on 5-Fluoro-2-methylaniline and Related Structures

Research into fluorinated anilines has evolved over the years, driven by the need for novel compounds with specific properties for various applications. Historically, the synthesis of fluorinated anilines involved methods such as the nitration of fluorinated aromatics followed by reduction. google.com Another established method is the Hofmann degradation of fluorinated benzamides. google.com

More contemporary approaches include metal-catalyzed C–N coupling reactions, which offer a general method for preparing fluorinated anilines. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the synthesis of these compounds. rsc.orgnih.gov The synthesis of this compound itself can be achieved through various methods, including a palladium-catalyzed reaction involving an aryl halide, ammonium (B1175870) sulfate, and sodium tert-butoxide. chemicalbook.comchemicalbook.com

The study of related structures, such as 5-Bromo-4-fluoro-2-methylaniline (B104819), has also contributed to the understanding of the reactivity of fluorinated anilines. ossila.com This compound undergoes reactions like cross-coupling and nucleophilic substitution, making it a versatile building block. ossila.com

Role as a Fundamental Building Block in Advanced Chemical Research

This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules. cymitquimica.comvulcanchem.commyskinrecipes.com Its chemical structure, with reactive amine and fluoro groups, allows for its incorporation into a wide range of organic compounds. cymitquimica.com

In medicinal chemistry, it is a precursor for synthesizing pharmaceutical compounds. ossila.com For example, it is used in the development of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors. ossila.com The compound N-(Salicylidene)-5-fluoro-2-methylaniline, a Schiff base derived from this compound, is explored for its potential in catalysis, medicinal chemistry, and materials science. smolecule.com

In the field of materials science, the fluorine atom and aromatic nature of this compound and its derivatives suggest potential for creating organic materials with interesting electronic or optical properties. smolecule.com For instance, derivatives have been investigated as fluorescent probes and as components of hole-transporting materials in perovskite solar cells and light-emitting diodes. mdpi.comsmolecule.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈FN | cymitquimica.comchemicalbook.comnist.gov |

| Molecular Weight | 125.14 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Melting Point | 38-40 °C | chemicalbook.comsigmaaldrich.com |

| Flash Point | 90 °C (closed cup) | sigmaaldrich.com |

| Solubility | Moderately soluble in water, good solubility in organic solvents | cymitquimica.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ 6.87 (t, J = 7.6 Hz, 1H), 6.38-6.34 (m, 1H), 6.22-6.18 (m, 1H), 5.11 (bs, 2H), 1.99 (s, 3H) | chemicalbook.com |

| ¹³C NMR (151 MHz, CDCl₃) | δ 162.24 (d, JC-F= 240.9 Hz), 145.82 (d, JC-F= 10.6 Hz), 131.12 (d, JC-F= 9.6 Hz), 117.62 (d, JC-F = 2.6 Hz), 104.67 (d, JC-F= 21.0 Hz), 101.56 (d, JC-F= 24.6 Hz), 16.62 (s) | chemicalbook.com |

| Mass Spectrometry (MS (ES) m/e) | 126 (M+1) | chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCDTNNLXUMYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190143 | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-29-3 | |

| Record name | 5-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 367-29-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-o-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR6M7NXK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 5 Fluoro 2 Methylaniline

Established Synthetic Routes for 5-Fluoro-2-methylaniline

The preparation of this compound can be achieved through several strategic pathways, primarily involving the introduction of the amine functionality onto a pre-functionalized aromatic ring or by building the molecule through sequential fluorination and methylation steps.

Amination strategies are a common approach for the synthesis of aryl amines. A primary method involves the reduction of a nitro group. For instance, this compound can be synthesized from 4-Fluoro-1-methyl-2-nitrobenzene. The reduction of the nitro group is typically accomplished using reagents like iron powder in the presence of an acid such as hydrochloric acid, in a solvent like ethanol. chemicalbook.com The reaction mixture is often heated to reflux to ensure complete conversion. chemicalbook.com

Another key amination strategy is the direct introduction of an amino group via nucleophilic aromatic substitution or catalyzed cross-coupling reactions. While direct nucleophilic substitution of a leaving group by ammonia (B1221849) or an ammonia equivalent is challenging on unactivated aryl halides, modern catalytic systems have made this transformation more feasible.

Synthesizing this compound can also proceed by strategically placing the fluorine and methyl groups onto an aniline (B41778) or nitrobenzene (B124822) core. These methods rely on the principles of electrophilic aromatic substitution. For example, one could envision a synthetic sequence starting from a suitable aniline or toluene (B28343) derivative, followed by nitration, fluorination, and reduction steps. The order of these reactions is crucial to achieve the desired regiochemistry due to the directing effects of the substituents.

Fluorination can be achieved using various reagents, including hypervalent iodine compounds like difluoroiodotoluene, which are effective for introducing fluorine atoms onto aromatic rings. ucl.ac.uk Methylation of a fluorinated aniline or nitrated fluorobenzene (B45895) can be accomplished through Friedel-Crafts alkylation or other standard methylation procedures, although these reactions must be carefully controlled to avoid polysubstitution and isomerization.

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of this compound is no exception, with palladium-catalyzed cross-coupling reactions being particularly prominent. A notable example is the Buchwald-Hartwig amination, which can be used to form the C-N bond. chemicalbook.com

In a specific application of this, an aryl halide is coupled with an amine source, such as ammonium (B1175870) sulfate, in the presence of a palladium catalyst and a suitable ligand. chemicalbook.com For the synthesis of this compound, a system comprising a palladium precursor like Pd(P(o-tol)3)2 and a specialized ligand such as CyPF-PtBu has been effectively used. chemicalbook.comchemicalbook.com This reaction is typically carried out in an anhydrous solvent like dioxane with a strong base, for instance, sodium tert-butoxide. chemicalbook.comchemicalbook.com Such catalytic methods often provide good to excellent yields under relatively mild conditions. chemicalbook.com

| Catalyst System | Reagents | Solvent | Yield | Reference |

| Pd(P(o-tol)3)2 / CyPF-PtBu | Aryl halide, Ammonium sulfate, Sodium tert-butoxide | Dioxane | 76% | chemicalbook.comchemicalbook.com |

Derivatization Strategies Utilizing this compound

The presence of a nucleophilic amino group and an activated aromatic ring makes this compound a valuable substrate for further chemical modification.

The primary amino group of this compound is readily susceptible to N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents. A prominent method is the catalytic N-alkylation using alcohols as alkylating agents, which is considered a green chemistry approach. acs.org Catalysts based on iridium or ruthenium, for example, can facilitate the reaction between anilines and alcohols to yield N-alkylated products. acs.orgnih.gov For instance, 2-methylaniline can be N-benzylated using benzyl (B1604629) alcohol in the presence of an appropriate catalyst. acs.orgnih.gov

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, proceeds readily to form the corresponding amide. The product of the reaction between this compound and an acetylating agent is N-Acetyl-5-fluoro-2-methylaniline. epa.gov These amides are often stable, crystalline solids and are important intermediates in pharmaceutical synthesis.

| Reaction Type | Reagent Example | Product Type | Catalyst Example | Reference |

| N-Alkylation | Benzyl alcohol | Secondary Amine | NHC-Ir(III) Complex | acs.orgnih.gov |

| N-Acylation | Acetic anhydride | Amide | (None required) | epa.gov |

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three substituents already present: the amino, methyl, and fluoro groups. wikipedia.org

Amino group (-NH2): A powerful activating group and an ortho-, para-director.

Methyl group (-CH3): An activating group and an ortho-, para-director.

Fluoro group (-F): A deactivating group (due to its high electronegativity and inductive effect) but an ortho-, para-director (due to resonance). wikipedia.org

Considering these effects in concert, the C4 and C6 positions are the most activated and sterically accessible for electrophilic attack. For example, bromination of 5-fluoro-o-toluidine with N-bromosuccinimide (NBS) introduces a bromine atom onto the aromatic ring, likely at one of these activated positions.

Nucleophilic Substitution Reactions of the Amino and Fluoro Groups

The structure of this compound features two primary sites susceptible to nucleophilic attack: the amino (-NH₂) group and the fluorine (-F) atom attached to the aromatic ring. The reactivity of these groups allows for diverse molecular modifications.

The amino group behaves as a nucleophile and can readily undergo substitution reactions. smolecule.com A common transformation is its reaction with alkyl halides, which leads to the formation of secondary or tertiary amines. smolecule.com These N-alkylated products are often intermediates in the synthesis of more complex molecules. The nucleophilicity of the amino group is a key characteristic, enabling it to react with a variety of electrophiles. vulcanchem.comevitachem.com

The fluorine atom, while part of a generally stable C-F bond, can also be displaced via nucleophilic aromatic substitution (SₙAr). ossila.comnih.gov The C-F bond is the strongest carbon-halogen bond, making it less reactive than C-Cl, C-Br, or C-I bonds in nucleophilic substitutions. nih.gov However, displacement is possible, particularly with strong nucleophiles or under conditions that activate the aromatic ring. nih.gov The presence of the electron-donating amino and methyl groups on the ring influences the positions susceptible to nucleophilic attack. nih.gov In related polyfluoroanilines, the site of substitution can be directed by the nature of the nucleophile and the specific aniline derivative, with strong nucleophiles often leading to displacement of fluorine. nih.gov

Cross-Coupling Reactions and Their Efficiencies

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and halogenated anilines are common substrates for these processes. ossila.comacs.org While the C-F bond of this compound is robust, modern synthetic methods have enabled its participation in such reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are frequently employed for the functionalization of fluorinated compounds. vulcanchem.com However, the high bond dissociation energy of the C-F bond presents a challenge compared to heavier halogens. nih.gov To overcome this, specialized catalytic systems have been developed.

A significant advancement is the development of transition-metal-free cross-coupling methodologies. One such strategy involves the use of a silylboronate reagent to mediate the defluorinative coupling of organic fluorides with amines. nih.gov This approach effectively activates the C-F bond at room temperature, avoiding harsh conditions. The reaction demonstrates high chemoselectivity, leaving other potentially reactive bonds, such as C-O and C-Cl, unaffected. nih.gov The efficiency of this coupling is high, particularly with N-alkylanilines that are not sterically hindered. nih.gov

Below is a data table illustrating the efficiency of a transition-metal-free cross-coupling reaction between various N-methylanilines and a fluoroarene, showcasing the viability of this approach for C-N bond formation.

| N-Methylaniline Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| None (N-methylaniline) | 4aa | 85 | nih.gov |

| para-Methyl | 4ab | 87 | nih.gov |

| meta-Methyl | 4ac | 82 | nih.gov |

| ortho-Methyl | 4ad | 31 | nih.gov |

This table presents data for the coupling of substituted N-methylanilines with 1-fluoro-4-nitrobenzene, demonstrating the influence of steric hindrance on reaction efficiency in a silylboronate-mediated system. nih.gov

Regioselectivity and Stereoselectivity in this compound Chemistry

The arrangement of the amino, fluoro, and methyl substituents on the aniline ring dictates the regiochemical outcome of its reactions. Understanding these directing effects is crucial for synthesizing specific isomers.

Positional Isomerism Effects on Reactivity

The relative positions of the functional groups in fluoro-methylaniline isomers significantly impact reactivity and the regioselectivity of chemical transformations. vulcanchem.com In electrophilic aromatic substitution, the powerful electron-donating and ortho-, para-directing effects of the amino group, reinforced by the methyl group, dominate. smolecule.com These activating groups direct incoming electrophiles primarily to the positions ortho and para to the amine. The fluorine atom, being an electron-withdrawing but ortho-, para-directing deactivator, exerts a lesser influence.

In nucleophilic substitution reactions, particularly those proceeding through a benzyne (B1209423) intermediate, the position of the fluorine atom is critical in determining the site of nucleophilic attack. acs.org Computational and experimental studies on 3-halobenzynes show that a fluorine substituent strongly directs the incoming nucleophile to the C1 position (the carbon bearing the triple bond and adjacent to the substituent). acs.org This effect is more pronounced for fluorine than for chlorine, bromine, or iodine. acs.org This high regioselectivity is attributed to the electronic effects of the halogen substituent influencing the transition state of the reaction. acs.org

The following table, based on computational and experimental data for the reaction of 3-halobenzynes with N-methylaniline, illustrates the profound impact of the halogen's position on regioselectivity.

| 3-Substituted Benzyne | Predicted Regioselectivity (C1:C2) | Experimental Regioselectivity (C1:C2) | Reference |

|---|---|---|---|

| 3-Fluorobenzyne | >99:1 | >20:1 | acs.org |

| 3-Chlorobenzyne | 96:4 | 12:1 | acs.org |

| 3-Bromobenzyne | 91:9 | 5:1 | acs.org |

| 3-Iodobenzyne | 88:12 | 3:1 | acs.org |

This table demonstrates that the regioselectivity of nucleophilic attack on 3-halobenzynes is highest for the fluorine-substituted variant, highlighting the strong directing effect of the positional isomerism. acs.org

Directed Functionalization Approaches

To achieve functionalization at specific C-H bonds that may not be favored by the inherent directing effects of the substituents, directed functionalization strategies are employed. researchgate.net This approach involves temporarily installing a directing group, often on the nitrogen atom of the aniline, to steer a reagent or catalyst to a particular position, typically ortho to the amino group. researchgate.netccspublishing.org.cn

Palladium-catalyzed C-H activation is a prominent method where directing groups are used to construct new C-C, C-N, and C-O bonds with high regioselectivity. researchgate.net For instance, converting the amino group of an aniline derivative into an amide or another suitable functional group can direct a palladium catalyst to activate a nearby C-H bond. researchgate.net

A modern, metal-free example involves the directed C-H borylation of aniline derivatives. ccspublishing.org.cn In a related system, a directing group attached to the nitrogen of an N-methylaniline derivative was used to facilitate the borylation of a specific C-H bond using BBr₃. ccspublishing.org.cn A key advantage of this strategy is that the directing group can often be removed after the desired functionalization, providing a versatile pathway to structurally diverse molecules that would be difficult to access otherwise. ccspublishing.org.cn Such strategies bypass the challenges of positional isomerism, allowing for precise control over the molecular architecture. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the molecular structure of 5-Fluoro-2-methylaniline. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a multiplet in the range of δ 6.22-6.97 ppm. chemicalbook.com The methyl group (CH₃) protons are observed as a sharp singlet at approximately δ 2.12 ppm, while the amine (NH₂) protons present as a broad singlet around δ 3.69 ppm. chemicalbook.com Another analysis in DMSO-d₆ showed the aromatic protons at δ 6.87 (t, J = 7.6 Hz, 1H), 6.38-6.34 (m, 1H), and 6.22-6.18 (m, 1H), with the amine protons as a broad singlet at δ 5.11 and the methyl singlet at δ 1.99 ppm. chemicalbook.com

These chemical shifts and coupling patterns are definitive for the substitution pattern of the aromatic ring, confirming the relative positions of the fluorine, methyl, and amino groups.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Group | Chemical Shift (δ) in CDCl₃ (ppm) chemicalbook.com | Chemical Shift (δ) in DMSO-d₆ (ppm) chemicalbook.com |

|---|---|---|

| Aromatic-H | 6.97 (t, J= 7.2 Hz) | 6.87 (t, J= 7.6 Hz) |

| Aromatic-H | 6.40 (t, J= 9.9 Hz) | 6.38-6.34 (m) |

| Aromatic-H | Not specified | 6.22-6.18 (m) |

| Amine (NH₂) | 3.69 (s) | 5.11 (bs) |

| Methyl (CH₃) | 2.12 (s) | 1.99 (s) |

s = singlet, t = triplet, m = multiplet, bs = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum offers deeper insight into the carbon skeleton of the molecule. For this compound, the carbon atom bonded to the fluorine atom exhibits a large coupling constant (J(C-F)), which is characteristic of fluorinated aromatic compounds. The spectrum in CDCl₃ shows a prominent doublet for the carbon attached to fluorine (C-5) at δ 162.24 ppm with a large coupling constant of J(C-F) = 240.9 Hz. chemicalbook.com The other carbon atoms also show splitting due to coupling with the fluorine atom, albeit with smaller coupling constants. chemicalbook.com The methyl carbon appears as a singlet at δ 16.62 ppm. chemicalbook.com This detailed analysis of the carbon signals and their coupling with fluorine provides unambiguous confirmation of the 5-fluoro-2-methyl substitution pattern.

Table 2: ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound in CDCl₃ chemicalbook.com

| Carbon Atom | Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) |

|---|---|---|

| C-5 (C-F) | 162.24 | d, J(C-F) = 240.9 |

| C-1 (C-NH₂) | 145.82 | d, J(C-F) = 10.6 |

| C-2 (C-CH₃) | 117.62 | d, J(C-F) = 2.6 |

| C-3 | 101.56 | d, J(C-F) = 24.6 |

| C-4 | 104.67 | d, J(C-F) = 21.0 |

| C-6 | 131.12 | d, J(C-F) = 9.6 |

| CH₃ | 16.62 | s |

d = doublet, s = singlet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis and Isomer Differentiation

¹⁹F NMR is a particularly powerful technique for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts. The ¹⁹F NMR spectrum of this compound provides a specific signal that is highly sensitive to the electronic environment around the fluorine atom. This makes it an excellent tool for differentiating between various fluoroaniline (B8554772) isomers. researchgate.netresearchgate.net The chemical shift of the fluorine atom is influenced by the position of the methyl and amino groups on the aromatic ring. For instance, the ¹⁹F NMR chemical shifts for ortho, meta, and para-fluoroaniline isomers are distinct, allowing for their clear identification in a mixture. researchgate.net While specific shift data for this compound was not found in the provided search results, comparative studies on similar isomers show that the positioning of substituents leads to significant differences in their respective ¹⁹F chemical shifts. This technique is crucial for quality control, ensuring the absence of isomeric impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information about the molecular structure and bonding within this compound by probing its molecular vibrations.

Characteristic Vibrational Modes and Band Assignments

Table 3: General Characteristic Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 |

| N-H Bend (Amine) | 1580 - 1650 |

Comparative Analysis with Related Fluoroaniline Isomers

The vibrational spectra of this compound can be distinguished from its isomers by subtle but significant differences in their IR and Raman bands. The position and intensity of vibrational modes, particularly those involving the C-F bond and the deformations of the aromatic ring, are sensitive to the substitution pattern. bohrium.com For example, the out-of-plane C-H bending vibrations, which are strongly influenced by the positions of substituents, appear in different regions of the spectrum for different isomers. Comparing the spectra of poly-2-methylaniline, poly-2-chloroaniline, and poly-2-fluoroaniline reveals that the spectra of chloro and fluoro derivatives differ significantly from the methyl derivative, especially in the protonated forms. bohrium.com A comparative study of the vibrational spectra of o-methylaniline and m-methylaniline also shows variations in the frequencies based on the substituent position. These differences allow for the use of IR and Raman spectroscopy as a fingerprinting method to confirm the identity of the specific this compound isomer and to detect the presence of other isomers.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is commonly employed to confirm its molecular identity and to study its fragmentation pathways.

The mass spectrum of this compound (molar mass: 125.15 g/mol ) is characterized by a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 125. nist.govfishersci.nl This peak confirms the molecular formula, C₇H₈FN. The fragmentation of the molecular ion is influenced by the chemical nature of the aniline (B41778) structure, including the aromatic ring, the amino group, and the fluoro and methyl substituents. The study of related substituted anilines and general fragmentation rules helps in interpreting the spectrum. rsc.orglibretexts.orglibretexts.org

The fragmentation process in aromatic amines often involves characteristic losses of small, stable neutral molecules or radicals. libretexts.orglibretexts.org For this compound, the primary fragmentation pathways observed under electron impact include:

Loss of a hydrogen radical ([M-H]⁺): This common fragmentation leads to a peak at m/z 124.

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the methyl group results in a fragment ion at m/z 110.

Loss of hydrogen cyanide ([M-HCN]⁺): A characteristic fragmentation for anilines, involving the nitrogen and a ring carbon, produces an ion at m/z 98.

The analysis of the doubly charged aniline dication has shown that the ring structure can be unstable, leading to various dissociation pathways facilitated by hydrogen migration. rsc.org While specific high-resolution data for this compound's fragmentation is specialized, the analysis of its positional isomer, 2-Fluoro-5-methylaniline, provides analogous fragmentation data that is useful for comparison. nist.gov

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 125 | Molecular Ion (M⁺˙) | [C₇H₈FN]⁺˙ | Confirms the molecular weight of the compound. nist.gov |

| 124 | [M-H]⁺ | [C₇H₇FN]⁺ | Result of losing a hydrogen radical. |

| 110 | [M-CH₃]⁺ | [C₆H₅FN]⁺ | Result of losing a methyl radical from the parent ion. |

| 98 | [M-HCN]⁺ | [C₆H₅F]⁺˙ | Characteristic loss of hydrogen cyanide from the aniline structure. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Co-crystals

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. d-nb.info While the crystal structure of this compound itself may not be widely reported, extensive research has been conducted on its derivatives and co-crystals, providing invaluable insight into its molecular geometry and intermolecular interactions in the solid state.

A common strategy to study the structural properties of anilines is through the synthesis of derivatives, such as Schiff bases, or through the formation of co-crystals. sphinxsai.comnih.govresearchgate.net Schiff bases derived from fluoroanilines have been subjects of crystallographic studies, revealing how the introduction of different substituents influences crystal packing and hydrogen bonding networks. sphinxsai.comnih.gov

A pertinent example is the structural elucidation of derivatives like 4-Chloro-3-fluoro-2-methylaniline, which has been studied in a co-crystal form with succinimide (B58015). evitachem.com The analysis of this co-crystal reveals specific intermolecular interactions that are likely to be important for this compound as well. Key interactions identified include strong N—H⋯O hydrogen bonds formed between the amine group of the aniline derivative and the carbonyl oxygen of the succinimide co-former. evitachem.com Additionally, π–π stacking interactions between adjacent aromatic rings contribute to the stability of the crystal lattice. evitachem.com Such studies are crucial for crystal engineering, where the goal is to design materials with specific physicochemical properties. d-nb.inforesearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice. | Data for this representative derivative highlights the types of interactions and structures formed. nih.govevitachem.com |

| Space Group | Describes the symmetry of the crystal structure. | |

| Stoichiometry | The co-crystal exhibits a 1:1 ratio of 4-Chloro-3-fluoro-2-methylaniline to succinimide. | |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds and π–π stacking interactions are the dominant forces in the crystal packing. |

Computational and Theoretical Investigations of 5 Fluoro 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular structures and properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation approximately, providing valuable data on the electronic nature of molecules like 5-Fluoro-2-methylaniline.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. karazin.ua It has become a popular and reliable tool for investigating the properties of aniline (B41778) and its derivatives. researchgate.net Studies on similar molecules, such as m-fluoroaniline and various substituted anilines, have demonstrated the utility of DFT, often using the B3LYP functional, to accurately calculate molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For this compound, DFT calculations would be employed to optimize its three-dimensional structure, predict its infrared and Raman spectra, and determine its electronic characteristics, such as dipole moment and charge distribution. researchgate.net These computational studies provide a foundational understanding of the molecule's intrinsic properties. researchgate.net

Energy Gap Analysis (HOMO-LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is indicative of the potential for intramolecular charge transfer, a phenomenon where electron density moves from one part of the molecule to another upon electronic excitation. researchgate.netnih.gov

In studies on similar isomers like 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the HOMO-LUMO energy gaps were calculated using both DFT and HF methods. These calculations reveal that such molecules are capable of intramolecular charge transfer. researchgate.netresearchgate.net The HOMO generally acts as the electron donor, while the LUMO acts as the electron acceptor. iqce.jp The analysis of these orbitals helps to understand the electron donation and acceptance capabilities of the molecule, which is crucial for predicting its reactive behavior. researchgate.netiqce.jp

Table 1: Representative Frontier Orbital Energy Data for Fluoroaniline (B8554772) Isomers

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-Nitro-2-fluoroaniline | DFT | - | - | 3.874 |

| HF | - | - | 8.248 | |

| 2-Nitro-5-fluoroaniline | DFT | - | - | 3.979 |

| HF | - | - | 8.176 | |

| Data derived from computational studies on analogous compounds to illustrate typical values. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. researchgate.net The MEP map illustrates the charge distribution across the molecule, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For aniline derivatives, MEP analysis helps to identify the most likely sites for chemical reactions. researchgate.netresearchgate.netresearchgate.net In this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. This detailed mapping of the electronic landscape is invaluable for predicting how the molecule will interact with other reagents.

Computational Prediction of Reactivity and Selectivity

Beyond static properties, computational methods can predict the dynamic behavior of molecules in chemical reactions. Understanding and predicting reactivity and selectivity are key goals in chemistry. researchgate.net Computational models, such as the distortion/interaction model, have been successfully used to explain and predict regioselectivity in reactions involving complex molecules like arynes, where simple steric and electronic factors are insufficient. escholarship.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the target), which is typically a protein or enzyme. researchgate.net This method is crucial in drug discovery for evaluating how a potential drug molecule might interact with a biological target. mdpi.com

Derivatives of this compound can be studied as ligands for various protein targets. For instance, in a study involving quinazoline (B50416) derivatives, a compound containing a 4-bromo-2-fluoroaniline (B1266173) moiety was docked into the active sites of the EGFR and VEGFR-2 enzymes to predict its binding mode and affinity. Similarly, studies on fluoroaniline isomers have investigated their binding to inducible Nitric Oxide Synthase (iNOS), calculating binding affinities to assess their potential as enzyme inhibitors. researchgate.net These docking simulations provide key data, such as binding energy and inhibition constants, which help to rationalize the biological activity of the compounds and guide the design of more potent molecules. mdpi.com

Table 2: Representative Molecular Docking Data for Fluoroaniline Derivatives

| Ligand/Derivative | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (µM) |

| 5-Nitro-2-fluoroaniline | iNOS | -5.6 | - |

| 2-Nitro-5-fluoroaniline | iNOS | -5.3 | - |

| Compound 8a (contains 4-bromo-2-fluoroaniline) | EGFR | -6.39 | 20.67 |

| Compound 8a (contains 4-bromo-2-fluoroaniline) | VEGFR-2 | -8.24 | 0.9 |

| This table presents data from analogous compounds to demonstrate the outputs of molecular docking studies. researchgate.net |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

5-Fluoro-2-methylaniline as a Precursor for Heterocyclic Compounds

This compound is a versatile building block in the synthesis of a variety of heterocyclic compounds. Its substituted benzene (B151609) ring, featuring both a nucleophilic amino group and activating methyl and fluorine substituents, allows for diverse chemical transformations. The strategic placement of the fluorine atom can influence the electronic properties and biological activity of the resulting heterocyclic systems.

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial and anticancer activities. smolecule.com The synthesis of benzothiazole derivatives often involves the reaction of a substituted aniline (B41778) with a source of thiocyanate (B1210189). google.com this compound can serve as a key starting material in the preparation of fluorinated benzothiazoles.

One common method involves the reaction of the aniline with potassium thiocyanate in the presence of bromine and acetic acid to form an intermediate 2-aminobenzothiazole. google.com In the case of this compound, this would yield 2-amino-6-fluoro-7-methylbenzothiazole. This intermediate can then be further functionalized to produce a variety of derivatives. The presence of the fluorine atom at the 6-position of the benzothiazole ring is often sought after in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. researchgate.net

For instance, fluorinated benzothiazole derivatives have shown promise as potent antimicrobial agents. nih.govresearchgate.net The synthesis of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} amides demonstrates the utility of fluorinated anilines in creating compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Synthesis of Benzothiazole Derivatives from Substituted Anilines

| Starting Aniline | Reagents | Intermediate Product | Potential Applications |

| 4-Fluoroaniline | KSCN, Br₂, AcOH | 2-Amino-6-fluorobenzothiazole | Antimicrobial, Anticancer |

| This compound | KSCN, Br₂, AcOH | 2-Amino-6-fluoro-7-methylbenzothiazole | Antimicrobial, Kinase Inhibitors |

| 4-Fluoro-3-chloroaniline | KSCN, Br₂, AcOH | 2-Amino-6-fluoro-7-chlorobenzothiazole | Antimicrobial |

Synthesis of Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives are another important class of nitrogen-containing heterocycles found in many natural products and synthetic pharmaceuticals. This compound has been utilized as a reactant in the construction of the isoquinoline scaffold. nih.gov

A patented method describes the use of this compound in the preparation of a library of isoquinoline derivatives, highlighting its role in combinatorial chemistry for drug discovery. nih.gov The general synthetic strategies often involve the condensation of the aniline with a suitable carbonyl compound or a multi-component reaction to build the isoquinoline ring system. The resulting fluoro- and methyl-substituted isoquinolines can then be further modified to create a diverse range of compounds for biological screening.

A versatile synthesis of substituted isoquinolines has been developed that can be applied to starting materials like this compound. encyclopedia.pub This method may involve the metalation of a related benzaldehyde (B42025) imine followed by reaction with a nitrile, ultimately leading to the formation of the isoquinoline ring. The fluorine substituent can serve as an ortho-directing group in such syntheses, guiding the regioselectivity of the reaction. encyclopedia.pub

Formation of Imidazoquinoxaline Analogs

Imidazoquinoxalines are fused heterocyclic systems that have garnered significant interest due to their diverse biological activities, including their role as food mutagens and potential therapeutic agents. researchgate.netnih.gov The synthesis of imidazoquinoxalines typically proceeds through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chemicalbook.com

To utilize this compound as a precursor for imidazoquinoxaline synthesis, it must first be converted into the corresponding o-phenylenediamine derivative. This can be achieved through a two-step process involving nitration of the aniline followed by reduction of the nitro group. The nitration of this compound would be expected to occur at the position ortho to the amino group, yielding 5-fluoro-2-methyl-6-nitroaniline. Subsequent reduction of this nitro-intermediate would provide 5-fluoro-2-methylbenzene-1,6-diamine.

This substituted o-phenylenediamine can then be reacted with a suitable dicarbonyl compound, such as glyoxal (B1671930) or a substituted benzil, to form the desired imidazoquinoxaline ring system. The reaction conditions for this cyclization can vary, with some methods employing acidic catalysts or high temperatures, while others proceed at room temperature. chemicalbook.com The resulting 6-fluoro-7-methylimidazoquinoxaline scaffold can be a key component in the development of new biologically active molecules.

Role in Pharmaceutical Intermediate Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules with specific biological targets.

Development of Sirtuin 6 (SIRT6) Activators

Sirtuin 6 (SIRT6) is an NAD⁺-dependent deacetylase that has emerged as a promising therapeutic target for age-related diseases and cancer. chemicalbook.comresearchgate.net The development of small-molecule activators of SIRT6 is an active area of research. A structurally related compound, 5-bromo-4-fluoro-2-methylaniline (B104819), is a key building block in the synthesis of potent SIRT6 activators, such as MDL-800.

The synthesis of MDL-800 involves the reaction of 5-bromo-4-fluoro-2-methylaniline with methyl 2-(chlorosulfonyl)-5-nitrobenzoate. Although not the exact compound, the this compound scaffold is a core component of these activators. The presence and position of the fluorine and methyl groups are crucial for the molecule's ability to bind to an allosteric site on the SIRT6 enzyme, thereby enhancing its deacetylase activity. This highlights the importance of the specific substitution pattern of the aniline precursor in designing effective enzyme activators.

Table 2: Research Findings on a SIRT6 Activator Derived from a Related Aniline

| Compound | Precursor | Mechanism of Action | Therapeutic Potential |

| MDL-800 | 5-Bromo-4-fluoro-2-methylaniline | Allosteric activator of SIRT6, increases histone H3 deacetylation | Anti-proliferative effects in non-small cell lung cancer (NSCLC) |

Building Block for Potential Antimicrobial Agents

The introduction of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the antimicrobial properties of a compound. researchgate.net this compound serves as a valuable precursor for the synthesis of various fluorinated heterocycles with potential antimicrobial activity.

As discussed previously, this compound can be used to synthesize fluoro-substituted benzothiazoles. nih.govresearchgate.net These benzothiazole derivatives have been shown to exhibit significant antibacterial activity. The fluorine atom can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes, and can also be involved in key binding interactions with bacterial enzymes.

Furthermore, the aniline can be a starting point for the synthesis of other fluorinated heterocyclic systems, such as benzoxazoles and quinazolines, which have also been investigated for their antimicrobial and other biological activities. researchgate.net The combination of the fluorine atom and the heterocyclic core derived from this compound can lead to the development of novel and potent antimicrobial agents.

Precursors for Anti-inflammatory Compounds

This compound serves as a key precursor in the synthesis of novel compounds with potential anti-inflammatory properties. Its structure is incorporated into larger molecules designed to interact with biological targets associated with inflammation.

The development of new pyrazole (B372694) analogues has also utilized fluorinated aniline structures to create potent anti-inflammatory agents. Although not directly using this compound, studies on hybrid pyrazoles demonstrate that incorporating a fluorinated phenyl ring can lead to compounds with significant in vivo anti-inflammatory activity and selective inhibition of enzymes like COX-2. nih.gov For example, certain pyrazole derivatives showed anti-inflammatory inhibition comparable to the standard drug ibuprofen (B1674241) and exhibited high selectivity for the COX-2 enzyme over COX-1, which is a desirable trait for reducing gastrointestinal side effects. nih.gov This highlights the strategic value of the fluoro-aniline moiety in designing safer anti-inflammatory drugs.

Table 1: Examples of Anti-inflammatory Compounds Derived from this compound Precursors

| Compound Name | Precursors | Target/Observed Activity | Reference(s) |

|---|---|---|---|

| 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | This compound, 4-fluorobenzoic acid | Potential modulation of inflammatory signaling pathways | evitachem.com |

| N-(5-fluoro-2-methylphenyl)-3-phenylprop-2-ynamide | This compound, 3-phenylprop-2-ynoic acid | Investigated for potential anti-inflammatory activities | |

| Hybrid Pyrazole Analogues | Phenylhydrazine, various fluorinated synthons | Potent anti-inflammatory activity, selective COX-2 inhibition | nih.gov |

Design and Synthesis of Anticancer Agents

The this compound moiety is a critical component in the rational design and synthesis of new anticancer agents. Its incorporation into various heterocyclic systems has led to the discovery of compounds with significant cytotoxic activity against human cancer cell lines.

One successful strategy involves using this compound to create benzoxazole (B165842) derivatives. Researchers have synthesized novel series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. nih.gov These compounds were evaluated for their cytotoxicity against human A-549 lung carcinoma cells, with some showing promising anticancer activity and a degree of selectivity for cancer cells over non-cancerous cells. nih.gov

The synthesis of quinazoline (B50416) derivatives, a class of compounds known for targeting receptor tyrosine kinases like EGFR and VEGFR, has also employed fluorinated anilines. In one study, various anilinoquinazolines were synthesized and tested for their ability to inhibit the growth of A431 human carcinoma cells. A derivative featuring a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited the best cytotoxic activity, superior to the positive controls erlotinib (B232) and vandetanib. This underscores the importance of the specific substitution pattern on the aniline ring for achieving high potency.

Furthermore, this compound is a building block for other potential anticancer drugs, including amphiphilic prodrugs of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (5-FdUMP). nih.gov These prodrugs have demonstrated high anticancer activities in studies with the National Cancer Institute, with potencies comparable to the established drug 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU). nih.gov The strategic introduction of fluorinated groups, as provided by this compound, is a recurring theme in the development of novel oncology drug candidates. google.com

Table 2: Research Findings on Anticancer Agents Synthesized Using this compound and Related Structures

| Compound Class | Key Precursor(s) | Cancer Cell Line(s) Tested | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Benzoxazoles | This compound derivatives | A-549 (lung carcinoma) | New benzoxazoles showed potential anticancer activity and selectivity. | nih.gov |

| 4-Anilinoquinazolines | 4-bromo-2-fluoroaniline | A431 (human carcinoma) | A synthesized derivative showed better cytotoxic activity (IC50=2.62 μM) than erlotinib. | |

| Amphiphilic Prodrugs | 5-fluoro-2'-deoxyuridine (5-FdU) | Various | Prodrugs showed high anticancer activities, with some superior to 5-FdU. | nih.gov |

| 1,3,4-Oxadiazole Analogues | 4-fluoroaniline | HeLa, MDA-MB-435 | A synthesized compound showed moderate anticancer activity. | researchgate.net |

Applications in Agrochemical Development

This compound is a significant intermediate in the agrochemical industry, used in the synthesis of modern pesticides, including herbicides and fungicides. allgreenchems.combuyersguidechem.comnih.gov The inclusion of the fluorine atom, a common strategy in agrochemical design, often imparts enhanced efficacy and stability to the final product. nih.gov

The compound serves as a building block for creating more complex active ingredients. myskinrecipes.com For example, its structural features are valuable in synthesizing herbicides and pesticides designed for high selectivity and effectiveness in crop protection. vulcanchem.comnetascientific.com The development of fluorinated agrochemicals was spurred by the success of early compounds like fluoro-DDT and the herbicide trifluralin. nih.gov Today, organofluorine compounds represent a substantial portion of the agrochemical market, valued for their unique ability to enhance biological activity. nih.gov

While specific commercial pesticides derived directly from this compound are not always publicly detailed, its role as a precursor is well-established within the synthetic pathways developed by agrochemical companies. allgreenchems.comatomfair.com

Strategic Importance of Fluorine Substitution in Drug Design and Bioactivity Enhancement

The substitution of hydrogen with fluorine is a widely recognized and powerful strategy in modern medicinal chemistry, and the utility of this compound is rooted in this principle. tandfonline.comresearchgate.net Judicious placement of a fluorine atom in a drug candidate can profoundly and beneficially influence multiple properties critical for therapeutic success. acs.orgvictoria.ac.nz

One of the most significant advantages is the enhancement of metabolic stability . tandfonline.com The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. acs.org Placing fluorine at a site that is prone to metabolic attack can block this pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.com

Fluorine's high electronegativity dramatically alters the electronic properties of a molecule. mdpi.com This can lower the pKa of nearby functional groups, such as amines, which can be crucial for improving membrane permeability and oral absorption by ensuring the molecule is in a more neutral, lipophilic state. tandfonline.comacs.org This electronic influence can also enhance the binding affinity of a drug to its target protein by creating favorable electrostatic or dipole interactions within the receptor's binding pocket. benthamdirect.com

Furthermore, fluorine substitution can modulate lipophilicity , which affects how a drug is absorbed, distributed, and excreted. nih.gov While a single fluorine atom can increase lipophilicity, fluorinated groups like trifluoromethyl (CF3) can decrease it, providing medicinal chemists with a tool to fine-tune a compound's properties for optimal pharmacokinetics. nih.gov Despite being larger than hydrogen, fluorine is often considered a reasonable hydrogen mimic, meaning it can replace hydrogen without causing significant steric hindrance at the target receptor. tandfonline.com

Table 3: Key Effects of Fluorine Substitution in Drug Design

| Property Influenced | Effect of Fluorine Substitution | Consequence for Drug Candidate | Reference(s) |

|---|---|---|---|

| Metabolic Stability | C-F bond is stronger than C-H bond, blocking oxidative metabolism. | Increased half-life, improved bioavailability. | tandfonline.comacs.org |

| Binding Affinity | Alters electronic properties, creating favorable dipole interactions. | Enhanced potency and selectivity for the target receptor. | tandfonline.combenthamdirect.com |

| Physicochemical Properties (pKa) | Lowers the pKa of nearby amines due to strong electron-withdrawing nature. | Improved membrane permeation and oral absorption. | tandfonline.comacs.orgmdpi.com |

| Lipophilicity | Can increase or decrease lipophilicity depending on the specific substitution. | Allows for fine-tuning of ADME properties (Absorption, Distribution, Metabolism, Excretion). | nih.govchimia.ch |

| Conformation | Can induce a conformational bias in the molecule. | Can lock the molecule into a more bioactive shape for receptor binding. | researchgate.netacs.org |

Mechanistic Studies of Biological Interactions and Environmental Considerations

Mechanisms of Systemic Toxicity

Aniline (B41778) and its derivatives are known to cause various toxicities, the mechanisms of which are rooted in their metabolic activation to reactive intermediates.

A classic toxicological outcome of exposure to aromatic amines is methemoglobinemia. nih.gov This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia. nih.gov

Acquired methemoglobinemia is typically caused by exposure to oxidizing agents that overwhelm the body's natural reductive capacity, primarily the cytochrome-b5 reductase enzyme system. nih.gov Aniline derivatives require metabolic activation to exert this effect. nih.gov The biotransformation of the aniline moiety can lead to the formation of reactive metabolites that facilitate the oxidation of hemoglobin. The capacity of fluoronitrobenzenes to induce methemoglobinemia has been directly linked to their biotransformation pathways. wur.nl The specific pattern of halogen substitution on the benzene (B151609) ring influences the metabolic route and, consequently, the toxic endpoint. wur.nl

Aniline derivatives are recognized as potential skin sensitizers. nih.govhbm4eu.eu The underlying mechanism for chemical-induced skin sensitization often involves the chemical acting as a hapten. nih.gov The parent compound or, more commonly, a reactive metabolite, covalently binds to nucleophilic amino acid residues (like cysteine or lysine) in skin proteins. nih.gov This modified protein is then recognized as foreign by the immune system, initiating a T-cell mediated delayed-type hypersensitivity reaction (Type IV). nih.gov

For aromatic amines, the mechanism is believed to involve oxidation to reactive species such as quinone imines. acs.org These electrophilic intermediates are highly reactive towards the nucleophilic side chains of proteins. Structure-activity relationship models have shown that the potential for an aniline derivative to cause skin sensitization can be predicted by its highest occupied molecular orbital (HOMO) energy, which reflects its susceptibility to oxidation. nih.gov While specific data for 5-Fluoro-2-methylaniline is not detailed, it falls into a chemical class for which skin and respiratory sensitization are known hazards. hbm4eu.euhbm4eu.eu

Environmental Fate and Ecotoxicological Research

The persistence and impact of halogenated anilines in the environment are of significant concern. ekb.eg Their fate is largely determined by microbial degradation processes. nih.gov

Under anaerobic conditions, a key initial step in the breakdown of halogenated anilines can be reductive deamination, as observed in studies with Rhodococcus species. oup.comoup.com This process removes the amino group, yielding dihalobenzene intermediates that can be further degraded. oup.comoup.com Another critical process is microbial reductive dehalogenation, where microorganisms like Dehalococcoides mccartyi remove halogen atoms from the aromatic ring, a step often governed by the electronic properties of the C-halogen bond. acs.org Aerobic degradation pathways are also known, which can initiate with dioxygenation to form catechols, followed by ring cleavage. nih.gov

The ecotoxicological effects have been studied in various organisms. In the earthworm Eisenia veneta, exposure to the isomeric compound 2-fluoro-4-methylaniline (B1213500) led to notable changes in the organism's metabolic profile. oup.com Specifically, researchers observed a decrease in a compound identified as 2-hexyl-5-ethyl-3-furansulfonate and an increase in inosine (B1671953) monophosphate. oup.com Such alterations serve as potential biomarkers for exposure and effect. Studies with another isomer, 4-fluoroaniline, have shown it can be metabolized by earthworms into N-beta-glucoside and gamma-glutamyl conjugates, demonstrating specific detoxification pathways in these soil organisms. nih.gov

The physical-chemical properties of these compounds also predict their environmental behavior. For the related 4-fluoroaniline, the water solubility suggests it will likely be mobile in the environment. fishersci.com

Ecotoxicological Data for a Fluoroaniline (B8554772) Isomer

| Test | Species | Endpoint | Value |

| Acute Toxicity | Pimephales promelas (fathead minnow) | LC50 (96h) | 14.4 - 19.9 mg/L |

| Partition Coefficient | - | log Pow | 1.15 |

Data for 4-Fluoroaniline, a structural isomer. fishersci.com

Degradation Pathways in Environmental Systems

The environmental fate of this compound is influenced by various degradation processes, including biodegradation and photodegradation. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar aromatic amines and fluorinated compounds.

Biodegradation: Microbial degradation is a key process in the environmental breakdown of aromatic compounds. For analogous compounds like 2-methylaniline and its chlorinated isomers, biodegradation has been observed to proceed via hydroxylation of the aromatic ring to form catechol derivatives. smolecule.com These catechols can then undergo ring cleavage, either through meta-cleavage or ortho-cleavage pathways, facilitated by bacterial enzymes such as catechol 2,3-dioxygenase and catechol 1,2-dioxygenase, respectively. smolecule.com

However, the presence of a fluorine substituent can significantly impact the efficiency and outcome of microbial metabolism. Studies on side-chain-fluorinated aromatics have shown that while microorganisms can initiate the degradation process, the fluorinated intermediates formed can sometimes be resistant to further enzymatic attack, potentially leading to the accumulation of dead-end metabolites. uni-stuttgart.de For instance, the metabolism of trifluoromethyl-substituted catechols can result in the formation of stable ring fission products that are not readily mineralized. uni-stuttgart.de This suggests that while this compound may undergo initial microbial transformation, the complete degradation to carbon dioxide and water might be hindered.

Photodegradation: Photodegradation, the breakdown of compounds by light, is another important environmental degradation pathway for many organic pollutants. wur.nl Research on 2-bromo-4-methylaniline (B145976), a structurally related compound, demonstrated that UV irradiation can lead to significant degradation, with 90% of the compound breaking down within 6 hours in an aqueous solution. This suggests that this compound is also likely susceptible to photodegradation in the presence of sunlight. The process typically involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions, which can include oxidation and cleavage of the aromatic ring. researchgate.net

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many aromatic amines, hydrolysis is not considered a significant degradation pathway under typical environmental pH conditions unless specific functional groups that are susceptible to hydrolysis are present. acs.org

A summary of potential degradation products based on analogous compounds is presented below.

| Degradation Process | Potential Intermediate/Product | Basis of Inference |

| Biodegradation | 3-Fluoro-5-methylcatechol | Inferred from the degradation of 2-methylaniline smolecule.com |

| Biodegradation | Ring-cleavage products | Inferred from the degradation of 2-methylaniline smolecule.com |

| Photodegradation | Oxidized and ring-cleaved products | Inferred from the photodegradation of 2-bromo-4-methylaniline |

Aquatic Toxicity Mechanisms and Bioaccumulation Potential

The potential impact of this compound on aquatic ecosystems is determined by its toxicity to aquatic organisms and its tendency to accumulate in their tissues.

Aquatic Toxicity Mechanisms: The primary mechanism of toxicity for many simple aromatic amines in aquatic organisms is believed to be polar narcosis. drugbank.com This mode of action is non-specific and involves the accumulation of the chemical in the lipid membranes of the organism, disrupting their normal function. The toxicity is related to the hydrophobicity of the compound, with more hydrophobic compounds generally exhibiting higher toxicity.

Bioaccumulation Potential: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Pₒw). A higher log Pₒw value generally indicates a greater potential for bioaccumulation.

A Safety Data Sheet for this compound (also referred to as 5-fluoro-o-toluidine) reports a log Pₒw of 1.82. thermofisher.com Generally, compounds with a log Pₒw below 3 are considered to have a low potential for bioaccumulation. Based on this value, this compound is not expected to significantly bioaccumulate in aquatic organisms. This is consistent with information for the structurally similar 5-chloro-2-methylaniline, which has an estimated bioconcentration factor (BCF) of 54, suggesting that bioaccumulation is not a significant concern. nih.gov

| Parameter | Value | Interpretation | Source |

| Log Pₒw | 1.82 | Low bioaccumulation potential | thermofisher.com |

| Estimated Bioconcentration Factor (BCF) for 5-chloro-2-methylaniline | 54 | Low bioaccumulation potential | nih.gov |

Q & A

What are the recommended synthetic routes for 5-Fluoro-2-methylaniline, and how can reaction conditions be optimized for reproducibility?

Basic Research Focus

The synthesis of this compound typically involves catalytic fluorination or nucleophilic substitution of halogenated precursors. A common method is the reduction of 5-fluoro-2-nitrobenzotrifluoride using hydrogen gas with a palladium catalyst, followed by deprotection of the trifluoromethyl group under acidic conditions . Optimization includes:

- Catalyst selection : Palladium on carbon (Pd/C) at 10% loading for efficient nitro-group reduction.

- Temperature control : Maintain 50–60°C during reduction to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) yields >99% purity .

How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Focus

Comprehensive characterization requires:

- NMR spectroscopy : - and -NMR in deuterated DMSO to observe fluorine coupling patterns (e.g., coupling constants) and aromatic proton splitting .

- HPLC analysis : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>99%) .

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (expected [M+H] at m/z 140.1) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Focus

Stability studies indicate:

- pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the amine group. Store in neutral buffers (pH 6–8) .

- Thermal stability : Stable up to 150°C; decomposition observed at >200°C, releasing fluorine-containing byproducts (monitor via TGA/DSC) .

- Light sensitivity : Protect from UV exposure to prevent photolytic decomposition .

How can conflicting spectral data (e.g., NMR shifts or IR peaks) for this compound be resolved?

Advanced Research Focus

Contradictions in spectral data often arise from:

- Solvent effects : Compare NMR spectra in multiple solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced shifts .

- Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and impurities .

- Computational validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict -NMR chemical shifts and match experimental data .

What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Advanced Research Focus

The fluorine atom directs electrophiles to specific positions:

- Nitration : Use mixed HNO/HSO at 0°C to favor para-substitution (relative to fluorine) with >80% yield .

- Sulfonation : SO/HSO at 50°C for ortho-sulfonic acid derivatives, leveraging steric effects from the methyl group .

- Mechanistic studies : Monitor reaction intermediates via in-situ IR or stopped-flow techniques to optimize kinetic control .

How can degradation pathways of this compound be analyzed to identify toxic byproducts?

Advanced Research Focus

Degradation studies involve:

- Oxidative pathways : Expose to HO/UV and analyze products via LC-MS. Major byproducts include 5-fluoro-2-methylphenol and quinone imines .

- Environmental simulation : Use soil slurry models to track microbial degradation (e.g., Pseudomonas spp.) and detect bioaccumulation via GC-MS .

- Toxicity screening : Ames test for mutagenicity and zebrafish embryo assays for ecotoxicological profiles .

What computational methods are effective in predicting the reactivity of this compound in complex reactions?

Advanced Research Focus

Computational tools include:

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for substitution reactions .

- Transition state modeling : Use Gaussian or ORCA software to model activation energies for fluorination or amination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.